Cas no 2229352-57-0 (5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid)
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid
- SY268073
- 5-(6-Methylpyridin-2-yl)isoxazole-3-carboxylic acid
- MFCD32708725
- SCHEMBL22619827
- 2229352-57-0
- EN300-1808435
- 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid
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- Inchi: 1S/C10H8N2O3/c1-6-3-2-4-7(11-6)9-5-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14)
- InChI Key: QGEOQHMVPOIVLG-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(=O)O)=N1)C1C=CC=C(C)N=1
Computed Properties
- Exact Mass: 204.05349212g/mol
- Monoisotopic Mass: 204.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 76.2Ų
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1808435-0.05g |
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
2229352-57-0 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1808435-0.1g |
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
2229352-57-0 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1808435-0.25g |
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
2229352-57-0 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1808435-0.5g |
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
2229352-57-0 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1808435-1.0g |
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
2229352-57-0 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1808435-2.5g |
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
2229352-57-0 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1808435-5.0g |
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
2229352-57-0 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1808435-10.0g |
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
2229352-57-0 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1808435-1g |
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
2229352-57-0 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1808435-5g |
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
2229352-57-0 | 5g |
$2443.0 | 2023-09-19 |
5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid
5-(6-Methylpyridin-2-yl)-1,2-Oxazole-3-Carboxylic Acid: A Comprehensive Overview
5-(6-Methylpyridin-2-yl)-1,2-Oxazole-3-Carboxylic Acid is a compound with the CAS number 2229352-57-0, which has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a 1,2-oxazole ring fused with a pyridine derivative. The presence of the methyl group at the 6-position of the pyridine ring introduces additional complexity and functional diversity to the molecule.
The synthesis of 5-(6-Methylpyridin-2-yl)-1,2-Oxazole-3-Carboxylic Acid involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound, making it more accessible for further studies. The compound's structure has been extensively characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, providing a solid foundation for understanding its chemical properties.
One of the most notable aspects of 5-(6-Methylpyridin-2-yl)-1,2-Oxazole-3-Carboxylic Acid is its potential as a building block in medicinal chemistry. The oxazole ring is known for its ability to act as a bioisostere for other heterocycles, making it a valuable component in drug design. Recent studies have explored its role in inhibiting various enzymes and receptors, highlighting its potential as a lead compound for therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
The carboxylic acid group present in the molecule adds versatility to its reactivity and functionality. This group can participate in various chemical transformations, such as esterification and amidation, enabling the creation of derivatives with enhanced bioavailability or selectivity. For instance, researchers have successfully synthesized ester derivatives of this compound that exhibit improved pharmacokinetic profiles, making them more suitable for in vivo studies.
In terms of biological activity, 5-(6-Methylpyridin-2-yl)-1,2-Oxazole-3-Carboxylic Acid has shown promising results in preliminary assays targeting protein kinases and other disease-related enzymes. Its ability to modulate these targets suggests that it could serve as a starting point for developing novel therapeutics. Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into its binding modes and interactions with target proteins, aiding in the rational design of more potent analogs.
The methyl group at the 6-position of the pyridine ring plays a crucial role in modulating the electronic properties and steric effects of the molecule. This substitution pattern has been shown to enhance the compound's stability and solubility, which are critical factors for its application in drug delivery systems. Additionally, recent research has explored the use of this compound in supramolecular chemistry, where it serves as a ligand for metalloproteins and metalloenzymes.
From an environmental perspective, 5-(6-Methylpyridin-2-yl)-1,2-Oxazole-3-Carboxylic Acid exhibits favorable biodegradation characteristics under aerobic conditions, making it less likely to persist in ecosystems if released into the environment. This property aligns with current trends toward sustainable chemistry practices that minimize ecological impact.
In conclusion,5-(6-Methylpyridin-2-yl)-1,2-Oxazole-3-Carboxylic Acid is a versatile compound with significant potential across multiple domains of chemistry and pharmacology. Its unique structure and functional groups make it an attractive candidate for further research and development into novel therapeutic agents and advanced materials.
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